ホスホクレアチン(二ナトリウム水和物)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Phosphocreatine disodium salt hydrate has a wide range of applications in scientific research:

作用機序

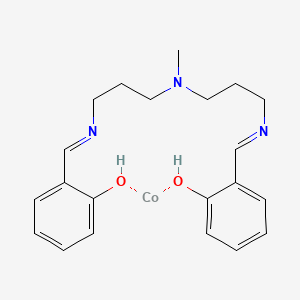

Phosphocreatine disodium salt hydrate functions as a temporal energy buffer in muscle cells. It regenerates adenosine triphosphate by transferring a high-energy phosphate from itself to adenosine diphosphate, resulting in the formation of adenosine triphosphate and creatine. This process is catalyzed by the enzyme creatine kinase .

将来の方向性

Phosphocreatine disodium salt hydrate is useful to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest. It also evaluates the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats . Additionally, it has been used in supplementation studies to improve muscular strength, power, and endurance .

生化学分析

Biochemical Properties

Phosphocreatine (disodium hydrate) participates in biochemical reactions catalyzed by the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .

Cellular Effects

Phosphocreatine (disodium hydrate) has significant effects on various types of cells and cellular processes. It is particularly important in muscle cells, where it serves as a rapidly mobilizable reserve of high-energy phosphates that can be used to regenerate ATP from ADP, thereby sustaining cellular function during periods of high energy demand .

Molecular Mechanism

The molecular mechanism of action of Phosphocreatine (disodium hydrate) involves its interaction with the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .

Temporal Effects in Laboratory Settings

The effects of Phosphocreatine (disodium hydrate) can change over time in laboratory settings. For example, the rate of the Creatine Phosphokinase-catalyzed reaction can be influenced by factors such as temperature and pH .

Metabolic Pathways

Phosphocreatine (disodium hydrate) is involved in the creatine phosphate energy shuttle, a metabolic pathway that facilitates the transport of energy within cells . This pathway involves the reversible transfer of a phosphate group from phosphocreatine to ADP to form ATP and creatine .

Transport and Distribution

Phosphocreatine (disodium hydrate) is distributed within cells and tissues according to the energy needs of the cell. It is particularly abundant in tissues with high, fluctuating energy demands such as muscle and brain .

Subcellular Localization

Phosphocreatine (disodium hydrate) is found throughout the cell but is particularly concentrated in the cytosol, where it can rapidly donate phosphate groups to ADP to form ATP .

準備方法

Synthetic Routes and Reaction Conditions

Phosphocreatine disodium salt hydrate can be synthesized through the phosphorylation of creatine. This process involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of phosphocreatine disodium salt hydrate typically involves large-scale chemical synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities .

化学反応の分析

Types of Reactions

Phosphocreatine disodium salt hydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate, or conversely, excess adenosine triphosphate can be used to convert creatine to creatine phosphate via creatine kinase .

Common Reagents and Conditions

Phosphorylation: Creatine, phosphoric acid, sodium hydroxide.

Dephosphorylation: Creatine kinase, adenosine diphosphate

Major Products

Phosphorylation: Phosphocreatine disodium salt hydrate.

Dephosphorylation: Creatine and adenosine triphosphate

類似化合物との比較

Similar Compounds

- Creatine phosphate disodium salt .

- Sodium creatine phosphate dibasic tetrahydrate .

- Phosphocreatine di (tris) salt .

Uniqueness

Phosphocreatine disodium salt hydrate is unique in its rapid ability to regenerate adenosine triphosphate, making it a critical component in muscle energy metabolism. Its high solubility in water and stability under various conditions also make it a preferred choice for both research and industrial applications .

特性

IUPAC Name |

disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYPOKBYRXZKS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3Na2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)